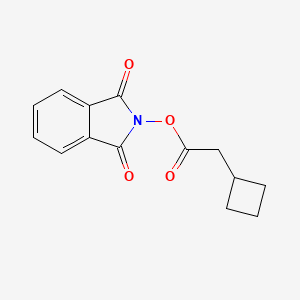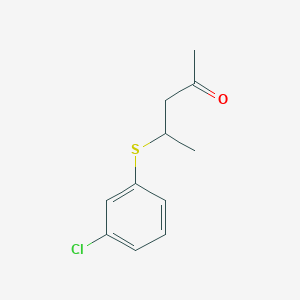
5-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 1st position, and an aldehyde group at the 3rd position of the pyrazole ring. Its unique structure makes it a valuable intermediate in the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde typically involves the bromination of 1-methyl-1H-pyrazole-3-carbaldehyde. One common method is the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid.
Reduction: 5-Bromo-1-methyl-1H-pyrazole-3-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Applications De Recherche Scientifique
5-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a building block for the development of bioactive molecules with potential therapeutic applications.
Medicine: It is investigated for its potential use in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The bromine atom and aldehyde group play crucial roles in its binding affinity and specificity. The compound may also interact with various molecular targets and pathways, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1H-pyrazole-5-carboxaldehyde: Similar structure but lacks the bromine atom.
5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
5-Bromo-1-methyl-1H-pyrazole-3-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
Uniqueness
5-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on the pyrazole ring. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable intermediate in the synthesis of various biologically active molecules.
Propriétés
Formule moléculaire |
C5H5BrN2O |
|---|---|
Poids moléculaire |
189.01 g/mol |
Nom IUPAC |
5-bromo-1-methylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C5H5BrN2O/c1-8-5(6)2-4(3-9)7-8/h2-3H,1H3 |
Clé InChI |
LOGNIFIUNHNHNT-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=N1)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


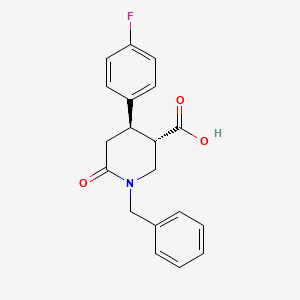

![Methyl [(4-methylbenzene-1-sulfonyl)oxy]acetate](/img/structure/B13565346.png)

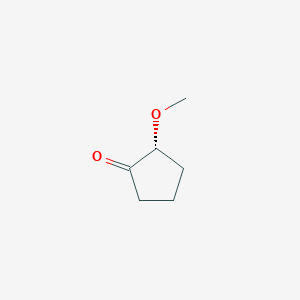
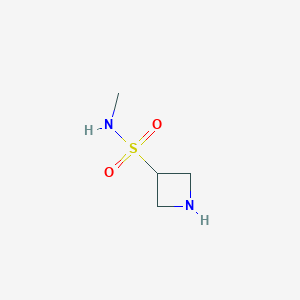
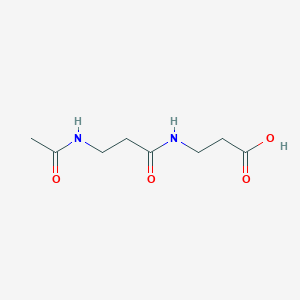
![N-[2-(piperidin-4-yl)ethyl]aminosulfonamide](/img/structure/B13565367.png)
